N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . For example, a one-pot three-component condensation has been described for the formation of novel triazolo pyrimidine compounds .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. For instance, they can undergo Michael addition reactions with chalcones .Scientific Research Applications
Organic Synthesis and Catalysis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts enable the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of Bionet1_000729 with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
Nitrogen-Containing Heterocycles and Bioactivity
Nitrogen-containing heteroarene units play a crucial role in natural products and synthetic compounds. Triazole derivatives, including Bionet1_000729 , exhibit diverse biological effects due to their structural characteristics. These compounds are easier to bind with target molecules, making them valuable in drug discovery. Specifically, β-azolyl ketones, such as Bionet1_000729 , have been explored for their potential as fungicides, bactericides, and herbicides .
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. It allows the efficient synthesis of bioactive compounds. In the case of Bionet1_000729 , this reaction provides access to a valuable precursor. Researchers have investigated various pathways for achieving β-heteroarylated carbonyl compounds, including the conjugate addition of N-heterocycles to α,β-unsaturated ketones .
- Medication-Related Osteonecrosis of the Jaw (MRONJ) : Investigate whether Bionet1_000729 could play a role in treating MRONJ, a condition associated with antiresorptive therapies like bisphosphonates .
- Platelet-Rich Fibrin (PRF) : Explore the use of PRF, which contains growth factors, in promoting tissue regeneration. Could Bionet1_000729 enhance PRF’s efficacy? Further research is needed .
- Cancer Therapy : Given its unique structure, Bionet1_000729 might have potential as an anticancer agent. Investigate its effects on cancer cell lines and tumor models .
Mechanism of Action
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGOQGDYOMALHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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